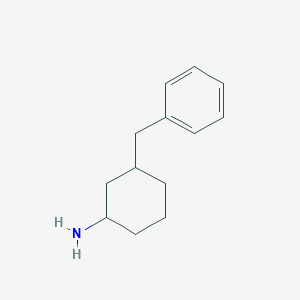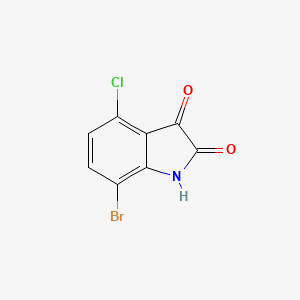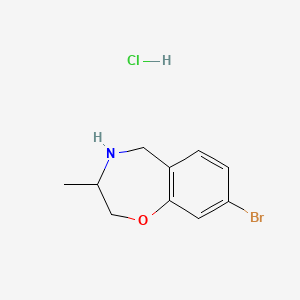
8-Bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound that belongs to the class of benzoxazepines It is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position on the benzoxazepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the formation of the benzoxazepine ring through a cyclization reaction. This can be achieved by reacting an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions.
Bromination: The next step involves the introduction of the bromine atom at the 8th position. This can be achieved by treating the intermediate compound with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Methylation: The methyl group is introduced at the 3rd position through a methylation reaction. This can be achieved by reacting the intermediate compound with a methylating agent such as methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can yield alcohols or amines, and substitution can yield various substituted derivatives.
Applications De Recherche Scientifique
8-Bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive compound.
Medicine: The compound is studied for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 8-Bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride
- 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- (8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride
Uniqueness
8-Bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to the presence of both a bromine atom and a methyl group on the benzoxazepine ring. This unique substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H13BrClNO |
|---|---|
Poids moléculaire |
278.57 g/mol |
Nom IUPAC |
8-bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-7-6-13-10-4-9(11)3-2-8(10)5-12-7;/h2-4,7,12H,5-6H2,1H3;1H |
Clé InChI |
JLWPDYNSLNCKQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1COC2=C(CN1)C=CC(=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


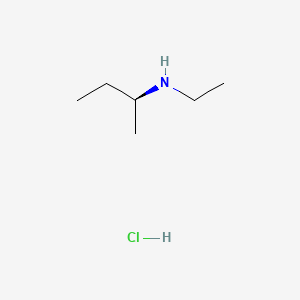

![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13496602.png)
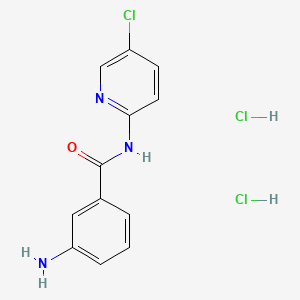
![tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13496617.png)
![N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine](/img/structure/B13496623.png)
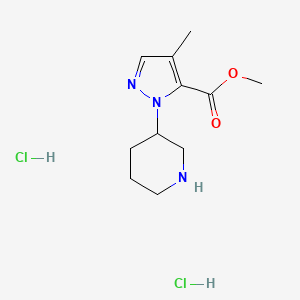
![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13496629.png)

![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers](/img/structure/B13496643.png)
